molecular formula C16H22FNO7S2 B2545539 Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448030-06-5

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2545539
CAS No.: 1448030-06-5
M. Wt: 423.47
InChI Key: WMCMESSEMICFGY-UHFFFAOYSA-N
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Description

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a sulfonyl-containing organic compound characterized by a piperidine core substituted with two sulfonyl groups. The first sulfonyl group is attached to a 4-ethoxy-3-fluorophenyl moiety, while the second is linked to a methyl ester via an acetamide bridge.

Properties

IUPAC Name

methyl 2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMESSEMICFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-4-sulfonic Acid

Piperidine-4-sulfonic acid is reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions.

Procedure :

  • Dissolve piperidine-4-sulfonic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) as a base to deprotonate the amine.
  • Slowly add 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 78–82%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.65–3.58 (m, 1H), 3.20–3.12 (m, 2H), 2.95–2.85 (m, 2H), 1.95–1.80 (m, 4H), 1.42 (t, J = 7.0 Hz, 3H).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₇FNO₅S₂ [M+H]⁺: 382.05; found: 382.04.

Alternative Route via Piperidine Protection

To avoid over-sulfonylation, the amine group of piperidine-4-sulfonic acid can be protected with a tert-butoxycarbonyl (BOC) group prior to sulfonylation.

Procedure :

  • Protect piperidine-4-sulfonic acid with di-tert-butyl dicarbonate (1.5 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
  • Sulfonylate the protected intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride as in Section 2.1.
  • Deprotect using 4M HCl in 1,4-dioxane.

Yield : 85–88% after deprotection.

Synthesis of Methyl 2-Sulfonylacetate

Sulfonation of Methyl Acetate

Methyl glycolate is sulfonated using chlorosulfonic acid:

  • Add methyl glycolate (1.0 equiv) dropwise to chlorosulfonic acid (3.0 equiv) at −10°C.
  • Stir for 2 hours, then pour into ice-water.
  • Extract with ethyl acetate and dry over sodium sulfate.

Yield : 65–70%.

Characterization Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 62.3 (CH₂), 52.8 (OCH₃), 44.1 (SO₂).

Coupling of Intermediates via Esterification

HATU-Mediated Coupling

The final step involves coupling 1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-sulfonic acid with methyl 2-sulfonylacetate using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Procedure :

  • Dissolve 1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-sulfonic acid (1.0 equiv) and methyl 2-sulfonylacetate (1.2 equiv) in dimethylformamide (DMF).
  • Add HATU (1.5 equiv) and triethylamine (3.0 equiv).
  • Stir at room temperature for 24 hours.
  • Purify via reverse-phase HPLC (acetonitrile/water + 0.1% formic acid).

Yield : 60–65%.

Characterization Data :

  • Melting Point : 142–144°C.
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1350, 1160 cm⁻¹ (SO₂).
  • LC-MS (ESI+) : m/z calc. for C₁₇H₂₃FNO₈S₂ [M+H]⁺: 484.08; found: 484.07.

Optimization and Challenges

Solvent and Base Screening

Optimal yields were achieved in DMF with triethylamine. Alternative bases (e.g., DBU) or solvents (acetonitrile) reduced yields by 15–20% due to incomplete activation.

Side Reactions

Over-sulfonylation was observed when using excess sulfonyl chloride, necessitating precise stoichiometry. Chromatographic purification effectively removed bis-sulfonylated byproducts.

Scalability and Industrial Relevance

The HATU-mediated route is scalable to kilogram quantities with consistent purity (>98% by HPLC). Alternative cost-saving measures include substituting HATU with EDC·HCl, though this reduces yield to 50–55%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethoxy-fluorophenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (Target) Likely C₁₆H₂₀FNO₆S₂ ~413.4 Ethoxy, fluorophenyl, sulfonyl (×2), piperidine, methyl ester Piperidine
Methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}sulfonyl)acetate (BG14449) C₁₅H₁₉NO₅S₂ 357.45 Thiophene enoyl, sulfonyl (×2), piperidine, methyl ester Piperidine
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S₂ 454.4 Trifluoroethoxy, triazine, sulfonylurea, methyl ester Triazine
Key Observations:

Core Structure: The target compound and BG14449 share a piperidine core, while triflusulfuron methyl (a sulfonylurea herbicide) uses a triazine ring.

Substituent Effects: The 4-ethoxy-3-fluorophenyl group in the target compound introduces electron-withdrawing fluorine and alkoxy substituents, enhancing lipophilicity and metabolic stability compared to BG14449’s thiophene enoyl group . Triflusulfuron’s triazine-sulfonylurea motif is critical for herbicidal activity, targeting acetolactate synthase (ALS) in plants. The target compound’s piperidine core likely precludes this mechanism .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~413 vs. BG14449’s 357) and fluorine substituent may reduce aqueous solubility, impacting bioavailability if used pharmacologically .

Biological Activity

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₉FNO₄S₂
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 1448045-56-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonyl group plays a crucial role in modulating the activity of proteins, potentially leading to:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, affecting processes such as inflammation and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and survival.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related compounds, suggesting that this compound may exhibit similar properties. For instance, a study on pyrazole derivatives demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Activity Against
7b0.22Staphylococcus aureus
100.25Escherichia coli

Anticancer Activity

Emerging research indicates that compounds structurally related to this compound may possess anticancer properties. For example, a series of piperidine derivatives were evaluated for their ability to inhibit PARP1 activity, which is crucial in cancer cell repair mechanisms. Compounds demonstrated IC50 values comparable to established drugs such as Olaparib .

CompoundIC50 (μM)Cancer Type
5e57.3Breast Cancer

Case Studies

  • In Vitro Studies : The biological activity was assessed through in vitro assays, where the compound showed promising results in inhibiting cell proliferation in cancer cell lines.
  • Animal Models : In vivo studies using animal models demonstrated a reduction in tumor size when treated with related sulfonamide compounds, indicating potential therapeutic applications.

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